
Biotinyl-tryptophyl-leucyl-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl-tryptophyl-leucyl-beta-alanine, also known as biotinylated tripeptide, is a peptide that has gained attention in the scientific community due to its potential applications in various fields. This peptide is composed of three amino acids: tryptophan, leucine, and beta-alanine, and is attached to biotin, a vitamin that plays a crucial role in many metabolic processes.
Mecanismo De Acción
The mechanism of action of biotinyl-tryptophyl-leucyl-beta-alanine is not fully understood, but it is thought to involve the binding of the biotin moiety to streptavidin. This binding allows for the peptide to be used as a tool for the detection and purification of Biotinyl-tryptophyl-leucyl-beta-alanine proteins.
Efectos Bioquímicos Y Fisiológicos
Biotinyl-tryptophyl-leucyl-beta-alanine has been shown to have minimal effects on biochemical and physiological processes. However, its use as a tool for protein purification and enzymatic assays can have significant impacts on the study of various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using biotinyl-tryptophyl-leucyl-beta-alanine in lab experiments include its high affinity for streptavidin, its ability to be easily attached to Biotinyl-tryptophyl-leucyl-beta-alanine proteins, and its use as a substrate for enzymatic assays. However, its limitations include its relatively high cost and the potential for non-specific binding to other proteins.
Direcciones Futuras
For the use of biotinyl-tryptophyl-leucyl-beta-alanine include the development of new methods for its synthesis, the exploration of its potential applications in drug delivery and imaging, and the investigation of its interactions with other proteins and molecules. Additionally, the use of biotinyl-tryptophyl-leucyl-beta-alanine in the study of various biological processes may lead to new insights and discoveries in the field of biochemistry.
Métodos De Síntesis
The synthesis of biotinyl-tryptophyl-leucyl-beta-alanine involves the use of solid-phase peptide synthesis (SPPS). This method allows for the efficient and precise synthesis of peptides, as it involves the stepwise addition of amino acids to a solid support. Biotin is usually attached to the peptide via a linker molecule, which allows for the biotin to be easily removed if needed.
Aplicaciones Científicas De Investigación
Biotinyl-tryptophyl-leucyl-beta-alanine has been used in various scientific applications, including as a tool for protein purification and as a substrate for enzymatic assays. Its ability to bind to streptavidin, a protein that has a high affinity for biotin, makes it useful for the purification of Biotinyl-tryptophyl-leucyl-beta-alanine proteins.
Propiedades
Número CAS |
127745-41-9 |
|---|---|
Nombre del producto |
Biotinyl-tryptophyl-leucyl-beta-alanine |
Fórmula molecular |
C30H42N6O6S |
Peso molecular |
614.8 g/mol |
Nombre IUPAC |
3-[[2-[[3-(1H-indol-3-yl)-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H42N6O6S/c1-17(2)13-21(28(40)31-12-11-26(38)39)34-29(41)22(14-18-15-32-20-8-4-3-7-19(18)20)33-25(37)10-6-5-9-24-27-23(16-43-24)35-30(42)36-27/h3-4,7-8,15,17,21-24,27,32H,5-6,9-14,16H2,1-2H3,(H,31,40)(H,33,37)(H,34,41)(H,38,39)(H2,35,36,42) |
Clave InChI |
WCIFOPWWEKJHQJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
SMILES canónico |
CC(C)CC(C(=O)NCCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Secuencia |
WLX |
Sinónimos |
iotinyl-Trp-Leu-beta-Ala biotinyl-tryptophyl-leucyl-beta-alanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)



![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)


